molecular formula C17H17N3O2 B1297230 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate CAS No. 328117-25-5

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate

Cat. No.: B1297230
CAS No.: 328117-25-5
M. Wt: 295.34 g/mol
InChI Key: LOKZXJXSDGNOGS-UHFFFAOYSA-N
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Description

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate is a compound that combines the structural features of benzoic acid and benzimidazole. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.

Scientific Research Applications

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate has several scientific research applications:

Mechanism of Action

The mechanism of action would depend on the specific use of the compound. For example, some benzimidazole derivatives have been found to have antiproliferative activity against certain cancer cell lines .

Safety and Hazards

The safety and hazards associated with this compound would depend on its specific structure and use. As with any chemical compound, appropriate safety measures should be taken when handling it .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate typically involves a multi-step process. One common method is the Mannich reaction, which involves the condensation of benzimidazole, formaldehyde, and an amine. The reaction conditions often include the use of aqueous formaldehyde and an amine under controlled temperature and pH conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperature, pH, and solvent systems to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted benzimidazole derivatives.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-benzoic acid: A precursor in the synthesis of the target compound, known for its role in folic acid metabolism.

    Benzimidazole: A core structure in many biologically active compounds, including antiparasitic and antifungal agents.

    Mannich bases: Compounds formed through the Mannich reaction, known for their diverse biological activities.

Uniqueness

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate is unique due to its combined structural features of benzoic acid and benzimidazole, which confer distinct biological and chemical properties

Properties

IUPAC Name

3-(1H-benzimidazol-2-yl)propyl 4-aminobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3O2/c18-13-9-7-12(8-10-13)17(21)22-11-3-6-16-19-14-4-1-2-5-15(14)20-16/h1-2,4-5,7-10H,3,6,11,18H2,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOKZXJXSDGNOGS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)NC(=N2)CCCOC(=O)C3=CC=C(C=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60349523
Record name 3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

295.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

328117-25-5
Record name 3-(1H-Benzimidazol-2-yl)propyl 4-aminobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60349523
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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